molecular formula C16H13N3O B4328274 6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one

6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one

Cat. No.: B4328274
M. Wt: 263.29 g/mol
InChI Key: UNABEMPQCZTGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one is a complex organic compound that belongs to the class of isoindolo-benzotriazepines. These compounds are known for their unique structural features and potential biological activities. The compound’s structure includes a fused tricyclic system, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may proceed through nitration, reduction, and subsequent cyclization steps. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tricyclic ring system, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives
  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives

Uniqueness

6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one stands out due to its unique tricyclic structure, which imparts specific stability and reactivity. Its potential biological activities and applications in various fields further highlight its significance compared to similar compounds.

Properties

IUPAC Name

11-methyl-13H-isoindolo[1,2-b][1,3,4]benzotriazepin-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-18-16(20)13-8-4-5-9-14(13)17-15-12-7-3-2-6-11(12)10-19(15)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNABEMPQCZTGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C3N1CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one
Reactant of Route 2
6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one
Reactant of Route 3
6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one
Reactant of Route 4
6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one
Reactant of Route 5
6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one
Reactant of Route 6
6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.